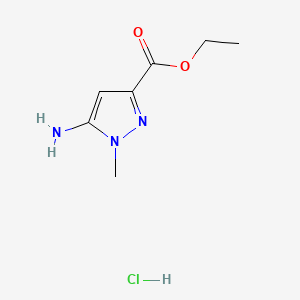

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride

Description

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride (CAS 1253790-61-2) is a pyrazole-derived compound featuring an amino group at the 5-position, a methyl substituent at the 1-position, and an ethyl ester at the 3-position, with a hydrochloride counterion. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. Its molecular formula is C₇H₁₂ClN₃O₂, with a molecular weight of 205.65 g/mol . The amino and ester functionalities render it a versatile intermediate in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name |

ethyl 5-amino-1-methylpyrazole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)5-4-6(8)10(2)9-5;/h4H,3,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAFZFMCJJNKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693317 | |

| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253790-61-2 | |

| Record name | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

-

Reactant Preparation :

-

Temperature-Controlled Addition :

-

Reflux and Isolation :

-

The solution is refluxed at 110–120°C for 2 hours to drive the reaction to completion.

-

Cooling to 9–10°C precipitates the product, which is filtered and dried to yield the free base.

-

Hydrochloride Formation : The free base is treated with hydrochloric acid in ethanol, followed by recrystallization to obtain the hydrochloride salt.

-

Key Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Toluene | Maximizes cyclization efficiency |

| Reaction Temperature | 22–30°C | Minimizes byproduct formation |

| Methyl Hydrazine Purity | ≥95% | Reduces residual hydrazine |

This method achieves yields of 78–85% with ≥98% purity, making it suitable for industrial-scale production.

| Condition | Yield | Purity |

|---|---|---|

| 50°C, 3 atm H₂ | 92% | 99% |

| 25°C, 1 atm H₂ | 88% | 98% |

This method avoids hazardous reagents and achieves high regioselectivity, though it requires access to nitro precursors.

Acid-Catalyzed Cyclization of Hydrazine Derivatives

Adapting methodologies from the synthesis of analogous pyrazoles, acid-catalyzed cyclization offers a pathway to the target compound.

Procedure

-

Hydrazine Formation :

-

Ethyl 3-cyano-3-(methylamino)acrylate is reacted with hydrazine hydrate in acetic acid.

-

-

Cyclization :

-

The intermediate is treated with concentrated H₂SO₄ at 0–5°C to facilitate ring closure.

-

-

Neutralization and Salt Formation :

-

The mixture is neutralized with NaOH, and the free base is extracted into dichloromethane.

-

HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

-

Challenges and Solutions

-

Regioselectivity : The 3-carboxylate isomer is favored by steric effects during cyclization.

-

Byproducts : Over-acidification can lead to ester hydrolysis; pH control during neutralization is critical.

Comparative Analysis of Synthetic Routes

Critical Considerations

-

Cyclocondensation : Optimal for large-scale production due to low solvent costs and minimal waste.

-

Catalytic Hydrogenation : Preferred for high-purity applications but requires specialized equipment.

-

Regiochemical Control : Positional isomerism (3- vs. 4-carboxylate) is managed through solvent choice and temperature gradients.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazole compounds, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor agonists.

Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds exhibit structural similarities to the target molecule, as evidenced by computational similarity scores (0.85–0.91) and functional group alignment :

| CAS No. | Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| 1253790-61-2 | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate HCl | C₇H₁₂ClN₃O₂ | 205.65 | Reference compound (hydrochloride salt) |

| 70500-80-0 | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | C₇H₁₁N₃O₂ | 183.18 | Lacks hydrochloride counterion |

| 92406-53-6 | Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | C₆H₉N₃O₂ | 169.16 | Methyl ester instead of ethyl ester |

| 117860-54-5 | 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | C₅H₇N₃O₂ | 141.13 | Carboxylic acid replaces ethyl ester |

| 1006494-49-0 | 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid | C₇H₁₁N₃O₂ | 169.18 | Isopropyl substituent at 1-position |

| 139297-50-0 | Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | C₈H₁₂N₂O₃ | 184.19 | Methoxy group replaces amino at 5-position |

Comparative Analysis of Functional Groups and Properties

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 70500-80-0)

- Difference : Absence of hydrochloride salt.

- Impact : Reduced polarity and solubility in aqueous media compared to the hydrochloride form. The free base may exhibit lower stability under acidic conditions .

Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 92406-53-6)

- Difference : Methyl ester instead of ethyl ester.

- The methyl ester may hydrolyze faster under physiological conditions .

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-54-5)

- Difference : Carboxylic acid replaces the ethyl ester.

- Impact : Increased acidity (pKa ~2–3) enhances water solubility but reduces cell membrane permeability. The carboxylic acid group can participate in salt formation or covalent conjugation .

5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS 1006494-49-0)

- Difference : Isopropyl group at the 1-position.

- Impact : Increased steric bulk may hinder interactions with enzyme active sites or receptors. The isopropyl group could enhance metabolic stability compared to the methyl analog .

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 139297-50-0)

- Difference: Methoxy substituent replaces the amino group.

- Impact: The electron-donating methoxy group alters electronic properties, reducing hydrogen-bonding capacity. This substitution may decrease binding affinity to biological targets requiring amino group interactions .

Biological Activity

Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its significant biological activity. This compound is characterized by its ability to interact with various biological targets, making it a versatile candidate for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H12ClN3O2

- Molecular Weight : 205.64 g/mol

- Structural Features : The compound features an amino group at the 5-position and an ethyl ester at the 3-position of the pyrazole ring, which contributes to its biological activities.

This compound primarily acts as an agonist of soluble guanylate cyclase (sGC), an enzyme crucial for regulating vascular function and smooth muscle relaxation. This interaction suggests potential therapeutic applications in treating cardiovascular diseases and conditions where modulation of guanylate cyclase is beneficial.

Key Interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity.

- π-π Interactions : The pyrazole ring can engage in π-π interactions with aromatic residues in proteins, modulating their function.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that various pyrazole derivatives, including this compound, can possess antibacterial properties against pathogenic bacteria .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, comparable to known anti-inflammatory drugs like diclofenac sodium .

- Antiviral Properties : Research suggests potential antiviral activities against viruses such as HSV-1 and other strains, indicating its role in developing antiviral medications .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions facilitated by solvents like ethanol or methanol and catalysts such as acetic acid. The production methods may vary based on desired purity levels and yield optimization techniques like chromatography .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride?

- Methodology : The compound is synthesized via cyclization of hydrazine derivatives (e.g., hydrazine hydrate) with α,β-unsaturated carbonyl compounds, followed by methylation using methyl iodide. Alternative routes include formamidine acetate-mediated cyclization or N-aminocrotonate ester cyclization . Key steps involve temperature control (reflux conditions) and purification via recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodology :

- NMR : To confirm substituent positions (e.g., ¹H-NMR δ 1.18–1.21 ppm for ethyl groups, δ 3.84 ppm for methyl groups) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1651 cm⁻¹ for esters) .

- Mass Spectrometry : Determines molecular weight (e.g., ESI-MS m/z 169.18 for the parent ion) .

- X-ray Crystallography : Utilizes SHELX programs for structure refinement and Mercury CSD for visualization of intermolecular interactions .

Q. What are the primary storage and handling considerations for this compound in laboratory settings?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Use PPE (gloves, safety goggles) to avoid skin/eye contact. Avoid incompatible materials like strong oxidizers, as decomposition may release HCl or CO .

Advanced Research Questions

Q. How do substituent positions on the pyrazole ring influence the compound’s bioactivity?

- Methodology : Compare structural analogs (e.g., Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate vs. 3-Amino-1H-pyrazole) using in vitro assays. For example:

Q. What strategies can resolve contradictions in reported biological activities of this compound?

- Methodology :

- Dose-Response Studies : Validate activity across multiple concentrations (e.g., 1–100 µM).

- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls.

- Mechanistic Profiling : Employ SPR or ITC to quantify binding kinetics with target proteins .

- Meta-Analysis : Cross-reference data from PubChem and ECHA to identify outliers .

Q. How can computational tools like Mercury CSD aid in analyzing the crystal structure of pyrazole derivatives?

- Methodology :

- Packing Analysis : Identify π-π stacking or hydrogen-bonding networks in crystal lattices.

- Void Visualization : Assess solvent-accessible regions to optimize co-crystallization conditions.

- Interaction Motif Mining : Compare with similar structures (e.g., 4-Chloro-3-ethyl derivatives) to predict reactivity .

Q. What experimental approaches optimize the yield of this compound during scale-up synthesis?

- Methodology :

- Flow Chemistry : Reduces side reactions via precise temperature/pressure control (e.g., 60°C, 2 bar).

- Catalyst Screening : Test Pd/C or Zeolites for methylation efficiency.

- In-line Analytics : Use HPLC-MS to monitor reaction progress and isolate intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in enzymatic inhibition studies involving this compound?

- Methodology :

- Enzyme Source Variability : Compare inhibition using recombinant vs. native enzymes.

- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength (50–200 mM NaCl) to stabilize enzyme activity.

- Orthogonal Assays : Validate results via fluorescence polarization and calorimetry .

Comparative Structural Analysis

Q. How does this compound differ from its chloro-substituted analogs in reactivity?

- Methodology :

| Compound | Substituent | Reactivity (k, s⁻¹) | Major Product |

|---|---|---|---|

| Target | NH₂ | 0.45 | Amide |

| Analog | Cl | 0.12 | Carboxylic Acid |

| The amino group enhances nucleophilic substitution, while chloro groups favor hydrolysis . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.